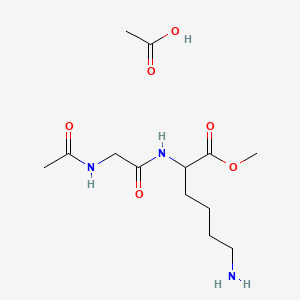
Di(octadecanoyloxy)alumanyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium stearate is a white, wax-like powder that belongs to the class of metallic soaps. It is formed by the reaction of stearic acid with aluminium salts. This compound is known for its excellent water repellence, gelling, and thickening properties. It is widely used in various industries, including cosmetics, pharmaceuticals, plastics, and paints, due to its versatility and beneficial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium stearate is typically synthesized through the precipitation method. This involves the reaction of stearic acid with aluminium isopropoxide in anhydrous pyridine. The reaction induces the precipitation of the pyridine complex, which is then removed under vacuum to yield aluminium stearate .
Industrial Production Methods: In industrial settings, aluminium stearate is produced by reacting stearic acid with aluminium chloride or aluminium sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, typically around 78 to 87°C, to prevent the precipitation of alkali stearate. The resulting product is then filtered, washed, and dried to obtain pure aluminium stearate .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium stearate undergoes various chemical reactions, including:
Oxidation: Aluminium stearate can undergo oxidation, especially when exposed to air and moisture.
Hydrolysis: In the presence of water, aluminium stearate can hydrolyze to form stearic acid and aluminium hydroxide.
Thermal Decomposition: Upon heating, aluminium stearate decomposes to form aluminium oxide and stearic acid
Common Reagents and Conditions:
Oxidation: Requires exposure to air and moisture.
Hydrolysis: Requires the presence of water.
Thermal Decomposition: Requires heating to high temperatures.
Major Products Formed:
Oxidation: Aluminium oxide and stearic acid.
Hydrolysis: Stearic acid and aluminium hydroxide.
Thermal Decomposition: Aluminium oxide and stearic acid
Wissenschaftliche Forschungsanwendungen
Aluminium stearate has a wide range of applications in scientific research and industry:
Wirkmechanismus
Aluminium stearate is often compared with other metallic stearates, such as:
- Calcium stearate
- Magnesium stearate
- Zinc stearate
Uniqueness:
- Water Repellence: Aluminium stearate exhibits superior water repellence compared to other metallic stearates.
- Gelling Properties: It has excellent gelling and thickening properties, making it highly valuable in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
- Calcium stearate: Used as a stabilizer and lubricant in plastics.
- Magnesium stearate: Commonly used as a lubricant in pharmaceutical tablets.
- Zinc stearate: Utilized as a release agent and lubricant in the rubber and plastics industries .
Aluminium stearate’s unique properties and wide range of applications make it an indispensable compound in many fields.
Eigenschaften
Molekularformel |
C54H105AlO6 |
|---|---|
Molekulargewicht |
877.4 g/mol |
IUPAC-Name |
di(octadecanoyloxy)alumanyl octadecanoate |
InChI |
InChI=1S/3C18H36O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI-Schlüssel |
CEGOLXSVJUTHNZ-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

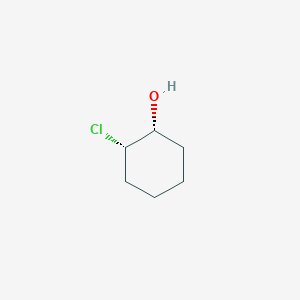
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
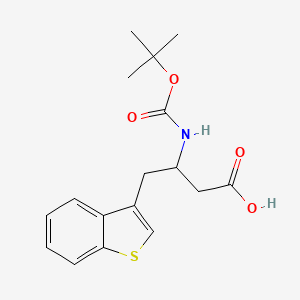
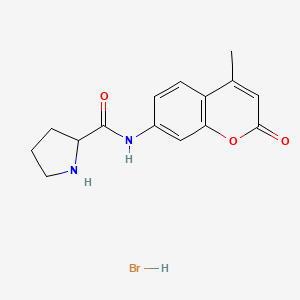
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)
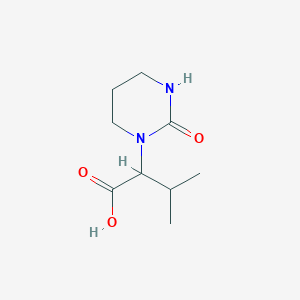
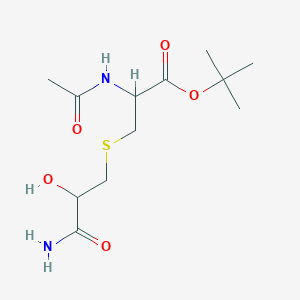

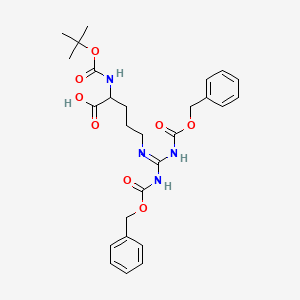
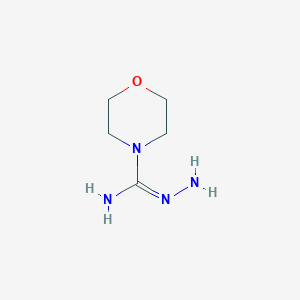
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
